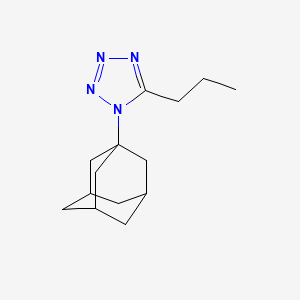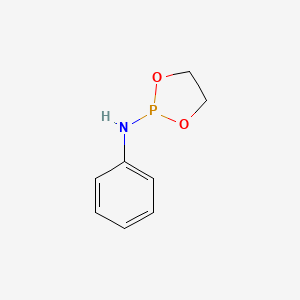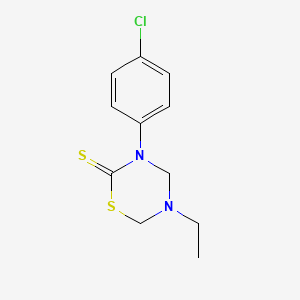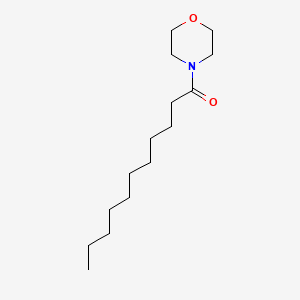
2,3'-Dimethylazobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3’-Dimethylazobenzene is an organic compound belonging to the azobenzene family, characterized by the presence of two methyl groups attached to the benzene rings. Azobenzenes are well-known for their photoisomerization properties, which allow them to switch between trans and cis forms upon exposure to light. This unique property makes them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 2,3’-Dimethylazobenzene can be synthesized through the diazotization of 2,3’-dimethylaniline followed by coupling with another aromatic amine. The reaction typically involves the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with an aromatic amine under alkaline conditions.
Industrial Production Methods: Industrial production of 2,3’-Dimethylazobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions: 2,3’-Dimethylazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of 2,3’-Dimethylazobenzene leads to the formation of hydrazobenzene derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted azobenzenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Hydrazobenzene derivatives.
Substitution: Various substituted azobenzenes depending on the substituent introduced.
科学的研究の応用
2,3’-Dimethylazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a photoswitchable molecule in photochemistry and as a probe in studying reaction mechanisms.
Biology: Employed in the study of photoresponsive biological systems and as a tool for controlling biological processes using light.
Medicine: Investigated for potential use in photodynamic therapy and as a photoswitchable drug delivery system.
Industry: Utilized in the development of light-responsive materials, such as photochromic lenses and smart coatings.
作用機序
The mechanism of action of 2,3’-Dimethylazobenzene is primarily based on its ability to undergo photoisomerization. Upon exposure to light, the compound switches between its trans and cis forms. This isomerization affects the compound’s electronic distribution and molecular geometry, enabling it to interact with various molecular targets and pathways. In biological systems, this property allows for the precise control of molecular processes using light as an external trigger.
類似化合物との比較
2,3’-Dimethylazobenzene can be compared with other azobenzene derivatives such as:
4,4’-Dimethylazobenzene: Similar in structure but with methyl groups at different positions, affecting its photochemical properties.
4-Amino-2’,3-dimethylazobenzene: Contains an amino group, which introduces different reactivity and applications.
Azobenzene: The parent compound without methyl groups, used widely in photochemistry and material science.
Uniqueness: The presence of methyl groups in 2,3’-Dimethylazobenzene enhances its thermal stability and photochemical properties, making it particularly useful in applications requiring robust and efficient photoisomerization.
特性
IUPAC Name |
(2-methylphenyl)-(3-methylphenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-11-6-5-8-13(10-11)15-16-14-9-4-3-7-12(14)2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTJTVJDLUUWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28842-05-9 |
Source


|
| Record name | 2,3'-Azotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028842059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3'-AZOTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WHD257EUG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)
![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)

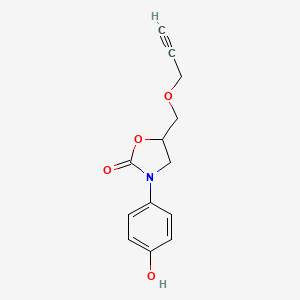
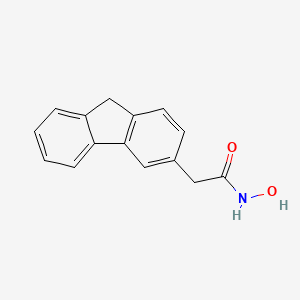
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)

![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)
